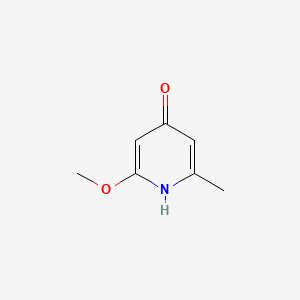
Amino(3-methylphenyl)acetic acid
Übersicht
Beschreibung
“Amino(3-methylphenyl)acetic acid” is a chemical compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 . It is also known as Boc-®-2-amino-2-(3-methylphenyl)acetic acid .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a carboxylic acid group (-COOH), an amino group (-NH2), and a 3-methylphenyl group attached to the alpha carbon . The physical state of the compound is solid, with a predicted melting point of 258.26°C and a predicted boiling point of 303.3°C at 760 mmHg .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, it’s known that amino acids can undergo a variety of chemical reactions. For instance, they can form peptide bonds, act as zwitterions, and exhibit amphoteric properties . A specific example of a reaction involving a similar compound, N-butyryl-4-amino-3-methyl-methyl benzoate, has been reported .
Physical and Chemical Properties Analysis
“this compound” is a solid compound with a predicted density of 1.2 g/cm^3 . It’s soluble in water and slightly soluble in alcohol . As an amino acid, it can exhibit zwitterionic and amphoteric properties .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Amino(3-methylphenyl)acetic acid is utilized in the synthesis and characterization of various compounds with potential applications in diverse fields such as antioxidant properties and xanthine oxidase inhibition. For example, amino acid bearing Schiff base ligands were synthesized and reacted with metal ions, resulting in compounds that showed significant antioxidant and xanthine oxidase inhibitory activities, suggesting potential applications in managing oxidative stress-related diseases and gout, respectively (Ikram et al., 2015).
Anticancer Activity
Furthermore, derivatives of this compound have been investigated for their anticancer activities. One study synthesized 2-{[(2-Chloro-6-fluorophenyl)amino]-5-methylphenyl}acetic acid and explored its potential as a drug, indicating a simpler, economical, and convenient method with a significant yield, suggesting its utility in drug preparation and potential anticancer properties (Liu Ying-xiang, 2007).
Biochemical Research Tools
In the realm of plant biochemistry, aminoethyl-substituted derivatives of indole-3-acetic acids, which are crucial for plant growth and development, have been developed for creating novel research tools. These derivatives facilitate the design of immobilized and carrier-linked forms of indole-3-acetic acid and its conjugates, expanding the toolbox for biochemical research and potential applications in understanding plant physiology and development (Ilić et al., 2005).
Corrosion Inhibition
Amino acids, including derivatives similar to this compound, have been explored for their corrosion inhibitive performance. The study on various amino acids revealed their potential as corrosion inhibitors, which is significant for the protection of metals in acidic environments. Arginine, a basic amino acid, was highlighted as an excellent corrosion inhibitor, showcasing the application of amino acids in material science and engineering to extend the lifespan of metal-based structures (Kaya et al., 2016).
Molecular Modeling and Antimicrobial Agents
The synthesis of novel compounds derived from this compound has also been guided by molecular modeling, leading to the development of potential antimicrobial agents. For instance, phenoxyacetic acid derivatives were synthesized and showed significant in vitro activity against Mycobacterium tuberculosis, indicating their potential as antimycobacterial agents. This demonstrates the compound's role in the development of new drugs to combat tuberculosis (Ali & Shaharyar, 2007).
Wirkmechanismus
Target of Action
Amino(3-methylphenyl)acetic acid, also known as a derivative of indole, is a bioactive aromatic compound . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets in the body.
Mode of Action
It is known that indole derivatives, which this compound is a part of, possess various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets in a way that results in one or more of these effects.
Biochemical Pathways
Indole derivatives are known to be involved in a wide range of biological and clinical applications . This suggests that this compound may also affect various biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
The physical properties of the compound, such as its molecular weight (16519) and predicted boiling point (~3033° C at 760 mmHg), may influence its bioavailability .
Result of Action
Given the diverse biological activities of indole derivatives , it can be inferred that the compound may have a wide range of effects at the molecular and cellular level.
Biochemische Analyse
Biochemical Properties
It is known that amino acids play crucial roles in biochemical reactions, including protein synthesis, enzyme catalysis, and signal transduction . Amino(3-methylphenyl)acetic acid, as an amino acid derivative, may interact with various enzymes, proteins, and other biomolecules, influencing their functions and activities.
Cellular Effects
Amino acids and their derivatives can influence cell function in various ways, including impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that amino acids and their derivatives can interact with biomolecules, inhibit or activate enzymes, and induce changes in gene expression .
Metabolic Pathways
Amino acids and their derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors, and influencing metabolic flux or metabolite levels .
Transport and Distribution
Biochemical compounds can interact with transporters or binding proteins, influencing their localization or accumulation .
Subcellular Localization
Biochemical compounds can be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Eigenschaften
IUPAC Name |
2-amino-2-(3-methylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-3-2-4-7(5-6)8(10)9(11)12/h2-5,8H,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSUJXIQPCPYCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405636 | |
| Record name | amino(3-methylphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187979-43-7, 53519-82-7 | |
| Record name | amino(3-methylphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-2-(3-methylphenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















